molecular formula C12H8Cl2O B12281821 2,3-Dichlorobiphenyl-4-ol CAS No. 78509-26-9

2,3-Dichlorobiphenyl-4-ol

Cat. No.: B12281821
CAS No.: 78509-26-9
M. Wt: 239.09 g/mol
InChI Key: JCZRADIWFINIBN-UHFFFAOYSA-N
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Description

2,3-Dichlorobiphenyl-4-ol is a polychlorinated biphenyl (PCB) derivative. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds have been used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health impacts have raised significant concerns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorobiphenyls, including 2,3-Dichlorobiphenyl-4-ol, can be achieved through various methods. One common approach involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react to form chlorobiphenyls . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .

Industrial Production Methods: Industrial production of polychlorinated biphenyls typically involves the chlorination of biphenyl in the presence of a catalyst. This process can be controlled to produce specific congeners by adjusting the reaction conditions, such as temperature and chlorine concentration .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobiphenyl-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated biphenyls, while reduction can yield less chlorinated biphenyls .

Comparison with Similar Compounds

2,3-Dichlorobiphenyl-4-ol can be compared with other polychlorinated biphenyls and their hydroxylated derivatives:

    Similar Compounds: 3,3’-Dichlorobiphenyl, 4,4’-Dichlorobiphenyl, and other hydroxylated biphenyls.

    Uniqueness: The specific position of chlorine atoms and the hydroxyl group in this compound gives it unique chemical and biological properties. .

Properties

CAS No.

78509-26-9

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

2,3-dichloro-4-phenylphenol

InChI

InChI=1S/C12H8Cl2O/c13-11-9(6-7-10(15)12(11)14)8-4-2-1-3-5-8/h1-7,15H

InChI Key

JCZRADIWFINIBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

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